molecular formula C7H7BrN2O2 B1275902 5-Bromo-2-methylamino-nicotinic acid CAS No. 610279-81-7

5-Bromo-2-methylamino-nicotinic acid

Cat. No.: B1275902
CAS No.: 610279-81-7
M. Wt: 231.05 g/mol
InChI Key: BHDCLIQXRHJKMG-UHFFFAOYSA-N
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Description

5-Bromo-2-methylamino-nicotinic acid: is a chemical compound with the molecular formula C7H7BrN2O2 . It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by a methylamino group.

Scientific Research Applications

Chemistry: 5-Bromo-2-methylamino-nicotinic acid is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as a building block in medicinal chemistry .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .

Safety and Hazards

5-Bromo-2-methylamino-nicotinic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

5-Bromo-2-methylamino-nicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in redox reactions. The interaction between this compound and NAD+ can influence the activity of enzymes involved in metabolic pathways, such as dehydrogenases and reductases .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and energy metabolism. Additionally, this compound can alter the activity of key signaling molecules, such as protein kinases and transcription factors .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain dehydrogenases by binding to their active sites. This binding can result in changes in gene expression, particularly those genes involved in metabolic regulation and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but can degrade under prolonged exposure to light and heat. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce cellular adaptations, such as changes in metabolic flux and stress response pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to enhance metabolic activity and improve stress response. At higher doses, it can exhibit toxic effects, such as oxidative stress and cellular damage. Threshold effects have been noted, where a specific dosage range elicits beneficial effects, while exceeding this range leads to adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as dehydrogenases and reductases, influencing metabolic flux and metabolite levels. The compound can modulate the activity of these enzymes, leading to changes in the production and utilization of key metabolites, such as NADH and ATP .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it has been observed to accumulate in mitochondria, where it can influence mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. In mitochondria, this compound can modulate mitochondrial respiration and oxidative phosphorylation, impacting overall cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylamino-nicotinic acid typically involves the bromination of nicotinic acid followed by the introduction of the methylamino group. One common method involves the direct bromination of nicotinic acid hydrochloride in a solution of thionyl chloride, followed by the addition of bromine. The reaction is carried out in the presence of a catalytic amount of iron powder, and the mixture is refluxed for several hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-methylamino-nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Corresponding oxides or carboxylic acids.

    Reduction Products: Amines or alcohols.

    Coupling Products: Biaryl compounds or other coupled products.

Comparison with Similar Compounds

Uniqueness: 5-Bromo-2-methylamino-nicotinic acid is unique due to the presence of both the bromine atom and the methylamino group. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-bromo-2-(methylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-9-6-5(7(11)12)2-4(8)3-10-6/h2-3H,1H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDCLIQXRHJKMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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